N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
Description
N-(3,4-Dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a polycyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core substituted with a 2-methyl group and a carboxamide-linked 3,4-dimethoxybenzyl moiety.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-8-19-21-11-15-12-24(7-6-16(15)25(19)23-13)20(26)22-10-14-4-5-17(27-2)18(9-14)28-3/h4-5,8-9,11H,6-7,10,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWDELYIAQAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate reductase . Dihydrofolate reductase is a key enzyme in folate metabolism, which catalyzes an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis.
Mode of Action
The compound interacts with its target, Dihydrofolate reductase, by inhibiting its function. This inhibition disrupts the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. As a result, the compound can interfere with cell growth and proliferation.
Biochemical Pathways
The compound affects the folate metabolic pathway by inhibiting Dihydrofolate reductase. This leads to a decrease in the production of tetrahydrofolate, a coenzyme required for the synthesis of purines, pyrimidines, and certain amino acids. The downstream effect of this is a disruption in DNA and RNA synthesis, which can lead to cell cycle arrest and apoptosis.
Biological Activity
N-(3,4-Dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique heterocyclic structure characterized by a pyrido-pyrimidine core. The molecular formula is , with a molecular weight of approximately 298.34 g/mol. Its structure includes methoxy and benzyl substituents that may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets within the body:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and proliferation in cancer cells.
- Antiviral Properties : The compound has shown potential antiviral activity against certain viruses in vitro, indicating that it may disrupt viral replication mechanisms.
Research Findings
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Antiviral Activity : In studies focusing on viral infections, this compound was evaluated for its efficacy against specific viral strains. Results indicated that it could significantly inhibit viral replication at certain concentrations .
Study 1: Anticancer Efficacy
A study conducted by researchers aimed to evaluate the anticancer properties of the compound using human leukemia cell lines. The findings indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.
Study 2: Antiviral Screening
In another investigation focusing on antiviral properties, the compound was tested against common viral pathogens. Results demonstrated a marked decrease in viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral agent.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Family
The following table summarizes key analogues and their properties:
*Molecular weights estimated based on structural formulae.
Key Observations:
In contrast, the target compound’s 3,4-dimethoxybenzyl carboxamide group could improve solubility and target affinity due to electron-donating methoxy groups. Carboxamide derivatives (e.g., 5a in ) showed protease inhibition, highlighting the importance of this functional group in modulating enzyme activity .
Therapeutic Potential and Limitations
- Antiproliferative Activity : While the target compound’s activity is uncharacterized, structural parallels to weakly cytotoxic analogues () suggest a need for optimization of substituents for enhanced efficacy .
- Protease Inhibition : The carboxamide group’s role in cathepsin inhibition () implies that the target compound could be repurposed for osteoporosis or cancer metastasis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
